molecular formula C16H10Cl2O2 B14145811 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- CAS No. 88952-99-2

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)-

Cat. No.: B14145811
CAS No.: 88952-99-2
M. Wt: 305.2 g/mol
InChI Key: ILYZBTABABCASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, an o-tolyl group at the 2nd position, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and o-toluidine.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired chromenone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone or other reduced forms.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is known to interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4H-chromen-4-one: Lacks the o-tolyl group, which may affect its biological activity and chemical properties.

    2-(o-tolyl)-4H-chromen-4-one: Does not have chlorine atoms, which can influence its reactivity and interactions with biological targets.

    6,8-Dichloro-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of an o-tolyl group, leading to differences in steric and electronic effects.

Uniqueness

6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is unique due to the presence of both chlorine atoms and the o-tolyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

88952-99-2

Molecular Formula

C16H10Cl2O2

Molecular Weight

305.2 g/mol

IUPAC Name

6,8-dichloro-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O2/c1-9-4-2-3-5-11(9)15-8-14(19)12-6-10(17)7-13(18)16(12)20-15/h2-8H,1H3

InChI Key

ILYZBTABABCASF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.